REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2[N:23]=[C:22]([Cl:24])[C:21]([C:25]([F:28])([F:27])[F:26])=[CH:20][N:19]=2)=[C:13]([O:29][CH3:30])[CH:12]=1)=[O:10])C1C=CC=CC=1.[H][H]>C1COCC1.[OH-].[Pd+2].[OH-]>[C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2[N:23]=[C:22]([Cl:24])[C:21]([C:25]([F:28])([F:27])[F:26])=[CH:20][N:19]=2)=[C:13]([O:29][CH3:30])[CH:12]=1)([OH:10])=[O:8] |f:3.4.5|
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Name
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2-(4-benzyloxycarbonyl-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)Cl)C(F)(F)F)OC
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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100 mg
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Type
|
catalyst
|
Smiles
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[OH-].[Pd+2].[OH-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for 16 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Then the catalyst is filtered off
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)Cl)C(F)(F)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |